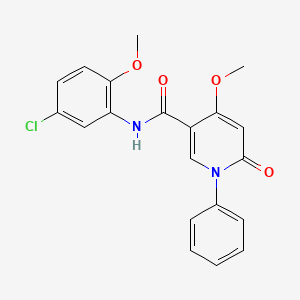
Furopyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furopyridines are less common in clinical drugs due to the lack of synthetic routes to the core . They are frequently encountered in the chemical structure of compounds possessing various bioactivities such as antihypertensive and antimicrobial .
Synthesis Analysis
The synthesis of furopyridines has been a challenge due to the inaccessibility of the core with the required handles . An alternative route was derived from a synthesis published in 1986 by Hiroyuki Morita and Shunsaku Shiotani . A method was developed for the synthesis of previously unknown pyridoxal (vitamin B6) derivatives, containing a carbonyl group and a dihydrofuropyridine .Molecular Structure Analysis
The furopyridine core is less common in clinical drugs . The most notable example of a furopyridine core in a drug is the HIV protease inhibitor L-754,394 .Chemical Reactions Analysis
Furopyridines are isosteres of benzofuran and indole cores . They are frequently encountered in the chemical structure of compounds possessing various bioactivities .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Synthesis and Biological Properties : Furopyridines, including their hydrochloride forms, have been extensively studied for their methods of synthesis, chemical transformations, and biological activities. The focus has been particularly on polycondensed derivatives as a rapidly developing area in furopyridine chemistry (Sirakanyan, Hovakimyan, & Noravyan, 2015).
- Regioselective Metalations : Detailed procedures for regioselective lithiations and electrophilic trapping of furopyridines have been described. This research is pivotal for creating polyfunctionalized derivatives of furopyridines, demonstrating their versatility in chemical synthesis (Jasselin-Hinschberger, Comoy, Chartoire, & Fort, 2013).
Biological Applications and Properties
- Biological Activity of Derivatives : Certain furopyridine derivatives, like pyrano[4,3-d]furopyridines, exhibit a wide range of biological activities, making them a subject of interest in medicinal chemistry. The synthesis of these derivatives is based on specific heterocyclic systems that contribute to their biological effectiveness (Paronikyan et al., 1995).
Methodological Developments
- Palladium-Mediated Reactions : The synthesis of benzo[4,5]furopyridines via palladium-mediated reactions is an important methodological advancement. This process allows for efficient production of these tricyclic heterocycles, which are crucial in various research applications (Yue & Li, 2002).
- Elaboration of Furopyridine Scaffolds : There has been significant progress in the synthesis of furopyridines, given their prominence in natural products and their association with biological activities. Various methodologies have been developed for preparing these fused heterocyclic scaffolds, highlighting their importance in research (Jasselin-Hinschberger, Comoy, Chartoire, & Fort, 2015).
Novel Synthesis Approaches
- Iodine-Mediated Oxidative Tandem Cyclization : A novel approach for the synthesis of substituted furopyridines involves iodine-mediated oxidative tandem cyclization. This method results in the formation of various furopyridines, demonstrating the compound’s versatility and potential for varied applications (Yan et al., 2015).
Zukünftige Richtungen
The furopyridine derivative and the tricyclic pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine were prepared via heterocyclization of the ester derivative followed by a reaction with formamide . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .
Eigenschaften
IUPAC Name |
furo[3,2-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h1-5H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUYABTYDBWWJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)N=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
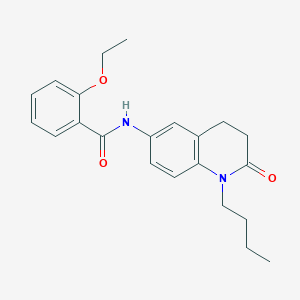
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2366158.png)
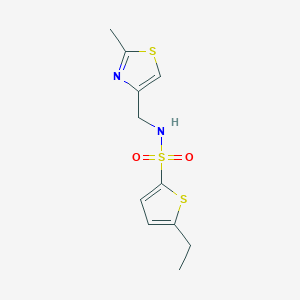
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2366160.png)
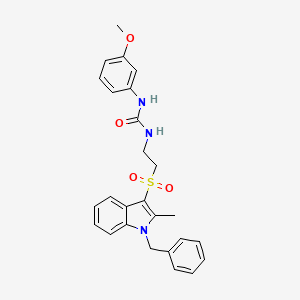
![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B2366163.png)
![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2366164.png)
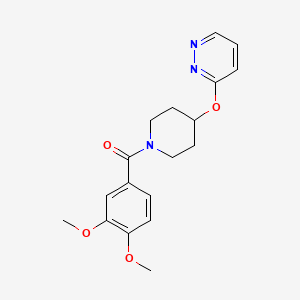

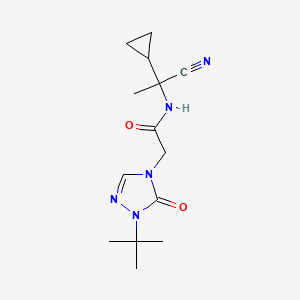

![3-[(4-chlorophenyl)methyl]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide](/img/structure/B2366170.png)
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2366174.png)
